molecular formula C8H11N3O4S B14377335 N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide CAS No. 88413-07-4

N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide

Cat. No.: B14377335
CAS No.: 88413-07-4
M. Wt: 245.26 g/mol
InChI Key: ORGQHMQVTBONSU-UHFFFAOYSA-N
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Description

N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11N3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, protein misfolding, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Methylamino)propyl]methanesulfonamide
  • N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide

Comparison

Compared to similar compounds, N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is unique due to its specific nitro and sulfonamide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88413-07-4

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

N-[3-(methylamino)-4-nitrophenyl]methanesulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-9-7-5-6(10-16(2,14)15)3-4-8(7)11(12)13/h3-5,9-10H,1-2H3

InChI Key

ORGQHMQVTBONSU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)NS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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